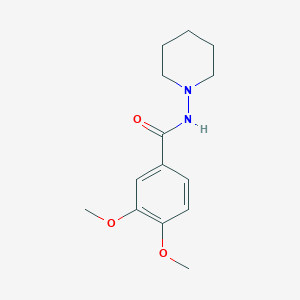
3,4-dimethoxy-N-(piperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C14H20N2O3 It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3 and 4 positions and a piperidinyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cheaper and more readily available starting materials. One method involves the use of 1,2-dimethoxybenzene as the starting material, which is reacted with piperidine under the catalysis of aluminum trichloride (anhydrous) to form the desired product. This method is cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3,4-dimethoxy-N-(piperidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-1-methylpiperidinylbenzamide
- 3,5-dimethoxy-N-1-piperidinylbenzamide
- 3,4-dimethoxy-N-(5-nitro-2-pyridinyl)benzamide
Uniqueness
3,4-dimethoxy-N-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3,4-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-7-6-11(10-13(12)19-2)14(17)15-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChI Key |
CEBDUXBAKGPQAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)


![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE](/img/structure/B226777.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)
methanone](/img/structure/B226799.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226802.png)
![5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B226803.png)
